

# Application Notes: SARS-CoV-2 Infection in Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Covidcil-19 |           |
| Cat. No.:            | B15565648   | Get Quote |

#### Introduction

The emergence of the COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has highlighted the urgent need for advanced experimental models to study viral pathogenesis and develop effective therapeutics. Human organoids, three-dimensional self-organizing structures derived from stem cells that mimic the architecture and function of native organs, have rapidly become indispensable tools in this effort. These models offer a significant advantage over traditional 2D cell cultures and animal models by recapitulating the complex cellular diversity, physiological microenvironment, and host-pathogen interactions of human organs. This document provides an overview of the application of organoid infection models in COVID-19 research, accompanied by detailed protocols for their use.

#### Applications in COVID-19 Research

Human organoid models have been instrumental in elucidating key aspects of SARS-CoV-2 infection and have broad applications in virology and drug development.

Modeling Viral Tropism and Pathogenesis: Organoids derived from various tissues, including
the lung, intestine, liver, kidney, and brain, have been used to investigate the cellular tropism
of SARS-CoV-2. For instance, studies using human pluripotent stem cell-derived lung
organoids have shown that the virus preferentially infects alveolar type II (AT2) cells, which
express the viral entry receptor angiotensin-converting enzyme 2 (ACE2) and the protease
TMPRSS2. Similarly, intestinal organoids have demonstrated the susceptibility of



enterocytes to infection, providing a model for the gastrointestinal symptoms observed in some COVID-19 patients.

- Investigating Host-Virus Interactions: Organoid models allow for the detailed study of the
  host cellular response to SARS-CoV-2 infection. Transcriptomic analyses of infected
  organoids have revealed significant upregulation of genes associated with the innate
  immune response, including interferons and inflammatory cytokines. This provides a platform
  to dissect the signaling pathways involved in the host antiviral response and the mechanisms
  of virus-induced cytopathology.
- High-Throughput Drug Screening: The scalability of organoid culture systems makes them suitable for high-throughput screening (HTS) of antiviral compounds. Researchers have successfully used organoid models to test the efficacy of various drugs, including remdesivir, camostat mesylate, and other potential therapeutics, by quantifying the reduction in viral load and the restoration of cellular health post-treatment.
- Studying Viral Variants: As new SARS-CoV-2 variants emerge, organoid models provide a crucial platform to rapidly assess their infectivity, replication kinetics, and potential for immune evasion compared to earlier strains.

## **Quantitative Data Summary**

The following tables summarize representative quantitative data from studies utilizing organoid models for SARS-CoV-2 research.

Table 1: SARS-CoV-2 Titer in Different Human Organoid Models

| Organoid Type   | Time Post-Infection<br>(hpi) | Virus Titer<br>(PFU/mL) | Reference |
|-----------------|------------------------------|-------------------------|-----------|
| Lung Organoids  | 48                           | ~1 x 10^6               |           |
| Lung Organoids  | 72                           | ~5 x 10^6               |           |
| Colon Organoids | 24                           | ~1 x 10^5               | -         |
| Colon Organoids | 48                           | ~1 x 10^6               | -         |
| Heart Organoids | 72                           | ~1 x 10^4               | -         |



Table 2: Gene Expression Changes in SARS-CoV-2 Infected Lung Organoids (48 hpi)

| Gene    | Fold Change<br>(Infected vs. Mock) | Function                  | Reference |
|---------|------------------------------------|---------------------------|-----------|
| ACE2    | ↑ 2.5                              | SARS-CoV-2<br>Receptor    |           |
| TMPRSS2 | ↑ 3.1                              | Viral Entry Co-factor     |           |
| IFNβ1   | ↑ 15.0                             | Interferon Response       | -         |
| CXCL10  | ↑ 20.0                             | Inflammatory<br>Chemokine | _         |

Table 3: Efficacy of Antiviral Compounds in Organoid Models

| Compound             | Organoid<br>Model | Concentration | Viral Load<br>Reduction (%) | Reference |
|----------------------|-------------------|---------------|-----------------------------|-----------|
| Remdesivir           | Lung Organoids    | 10 μΜ         | ~90%                        |           |
| Camostat<br>Mesylate | Colon Organoids   | 50 μΜ         | ~80%                        | _         |
| EK1 Peptide          | Colon Organoids   | 5 μΜ          | >99%                        | -         |

## **Experimental Protocols**

Protocol 1: Generation and Culture of Human Lung Organoids

This protocol describes the generation of lung organoids from human pluripotent stem cells (hPSCs).

#### Materials:

- hPSCs
- Matrigel



- Lung differentiation medium (contact for specific formulation)
- ROCK inhibitor (Y-27632)

#### Procedure:

- Culture hPSCs in feeder-free conditions.
- Induce definitive endoderm formation.
- Specify anterior foregut endoderm.
- Promote ventralization to generate lung progenitors.
- Embed progenitor cells in Matrigel droplets.
- Culture embedded cells in lung differentiation medium for at least 4 weeks to allow for selforganization and maturation into lung organoids containing various lung cell types, including AT2 cells.

Protocol 2: SARS-CoV-2 Infection of Human Organoids

This protocol provides a general framework for the infection of mature organoids with SARS-CoV-2.

#### Materials:

- Mature organoids (e.g., lung, colon)
- SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate)
- Organoid culture medium
- Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

## Procedure:

Plate mature organoids in a 24-well plate.



- Prepare viral inoculum at the desired multiplicity of infection (MOI) in organoid culture medium. A typical MOI ranges from 0.1 to 1.0.
- Remove the medium from the organoids and add the viral inoculum.
- Incubate for 2-4 hours at 37°C to allow for viral entry.
- Remove the inoculum and wash the organoids three times with PBS to remove unbound virus.
- · Add fresh organoid culture medium.
- Incubate the infected organoids at 37°C and 5% CO2 for the desired duration (e.g., 24, 48, 72 hours).
- At each time point, harvest the organoid supernatant for viral titration and the organoids themselves for molecular or imaging analysis.

Protocol 3: Quantification of Viral Load by RT-qPCR

This protocol details the quantification of viral RNA from infected organoids.

#### Materials:

- Infected organoids
- RNA extraction kit (e.g., Qiagen RNeasy)
- Reverse transcription kit
- qPCR master mix
- Primers and probes specific for a SARS-CoV-2 gene (e.g., N gene)

#### Procedure:

 Lyse the harvested organoids and extract total RNA using a commercial kit according to the manufacturer's instructions.



- Perform reverse transcription to synthesize cDNA from the extracted RNA.
- Set up the qPCR reaction using a master mix, cDNA template, and SARS-CoV-2 specific primers/probes.
- Run the qPCR on a thermal cycler.
- Quantify the viral RNA levels by comparing the Ct values to a standard curve generated from a known quantity of viral RNA.

## **Visualizations**





Click to download full resolution via product page

Caption: A flowchart illustrating the key steps from organoid generation to infection and downstream analysis.



SARS-CoV-2 Entry and Innate Immune Response Pathway



Click to download full resolution via product page



 To cite this document: BenchChem. [Application Notes: SARS-CoV-2 Infection in Organoid Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565648#application-of-covidcil-19-in-organoid-infection-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com